benzyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate
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Overview
Description
BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE typically involves the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing compounds.
Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-c][1,2,4]triazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-c][1,2,4]triazole ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)PROPIONATE: Similar structure with a propionate ester group instead of acetate.
BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)BUTYRATE: Contains a butyrate ester group.
Uniqueness
BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the acetate group may enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C19H18N4O2S/c24-17(25-13-15-7-3-1-4-8-15)14-26-19-21-20-18-22(11-12-23(18)19)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
UQNQKPHUOBOEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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